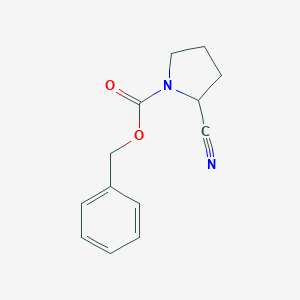
Benzyl 2-cyanopyrrolidine-1-carboxylate
Overview
Description
Benzyl 2-cyanopyrrolidine-1-carboxylate, also known as BCP, is a synthetic compound with a wide range of applications in scientific research. It is a colorless, crystalline solid with a melting point of 140-141°C and a boiling point of 230-231°C (1). BCP is a versatile reagent used for the synthesis of a variety of compounds and has been used in a variety of biochemical and physiological experiments.
Scientific Research Applications
Synthesis of Chiral Building Blocks : It has been used in the synthesis of (3R,4S)-1-benzyl-4-phenylpyrrolidine-3-carboxylic acid, a key chiral building block for biologically active compounds (Ohigashi, Kikuchi, & Goto, 2010).
Carboxylation Reactions : The compound is involved in photocarboxylation of benzylic C-H bonds with CO2, which is crucial in the synthesis of various drugs (Meng, Schirmer, Berger, Donabauer, & König, 2019).
Pharmacological Research : Derivatives of Benzyl 2-cyanopyrrolidine-1-carboxylate, like the 1-benzyl derivative of APDC-AN, have shown selectivity for mGluR6, making them useful in pharmacological research (Tueckmantel, Kozikowski, Wang, Pshenichkin, & Wroblewski, 1997).
Benzylation of Alcohols : A pyridinium salt derived from this compound has been shown to efficiently convert alcohols into benzyl ethers (Poon & Dudley, 2006).
Cholinesterase Inhibitors : Proline-based carbamates, which include derivatives of this compound, have been studied as potential cholinesterase inhibitors (Pizova et al., 2017).
Antimicrobial Products : Novel pyrrolidine derivatives synthesized from this compound have shown promising antimicrobial properties (Sreekanth & Jha, 2020).
Carboxylation of Benzyl Halides : Its use in Ni-catalyzed carboxylation of benzyl halides with CO2 has been demonstrated, providing a method for assembling phenylacetic acids (León, Correa, & Martín, 2013).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
benzyl 2-cyanopyrrolidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2/c14-9-12-7-4-8-15(12)13(16)17-10-11-5-2-1-3-6-11/h1-3,5-6,12H,4,7-8,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUVGQGIWVNDVSL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)OCC2=CC=CC=C2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70564326 | |
| Record name | Benzyl 2-cyanopyrrolidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70564326 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
119020-06-3 | |
| Record name | Benzyl 2-cyanopyrrolidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70564326 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

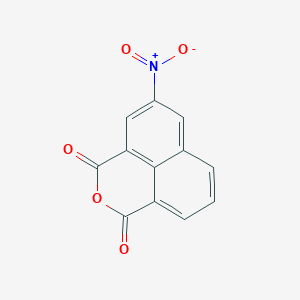


![2-{[(4-Methylpentyl)oxy]carbonyl}benzoate](/img/structure/B47074.png)
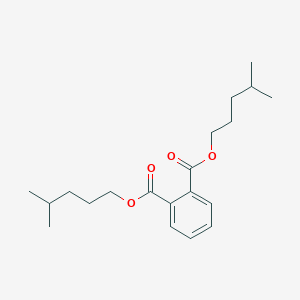




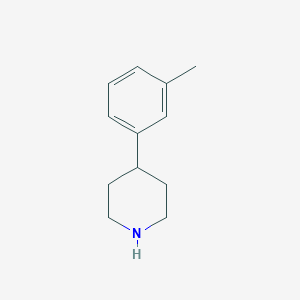
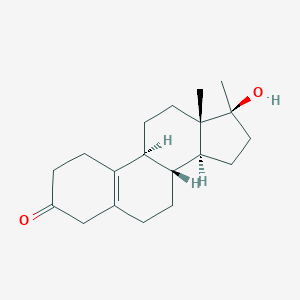
![2-methyl-1H-benzo[d]imidazole-4-carbaldehyde](/img/structure/B47095.png)

![6-Bromo-7-methylimidazo[1,2-a]pyridine](/img/structure/B47099.png)